REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[CH:7]([OH:8])[O:6][CH2:5][C:4]=2[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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3.64 g
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Type
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reactant
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Smiles
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ClC=1C=C2COC(=O)C2=CC1
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Name
|
|
Quantity
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23.8 mL
|
Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 1 h the reaction mixture was quenched with a saturated solution of sodium tartrate (250 mL)
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |